2-amino-N-(2-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide
Description
2-Amino-N-(2-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide is an indolizine derivative characterized by a carboxamide group at the 1-position (linked to a 2-chlorophenyl moiety), an amino group at the 2-position, and a 3,4-dimethylbenzoyl substituent at the 3-position. While specific pharmacological data for this compound are unavailable in the provided sources, its structural analogs (e.g., –4) highlight the importance of substituent modifications in tuning physicochemical and biological properties.
Properties
IUPAC Name |
2-amino-N-(2-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c1-14-10-11-16(13-15(14)2)23(29)22-21(26)20(19-9-5-6-12-28(19)22)24(30)27-18-8-4-3-7-17(18)25/h3-13H,26H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQAILBLJOGWEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4Cl)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the indolizine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: Amination reactions using reagents like ammonia or amines.
Attachment of the chlorophenyl group: This can be done via substitution reactions.
Addition of the dimethylbenzoyl group: This step might involve acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, potentially affecting the amino or benzoyl groups.
Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.
Substitution: The chlorophenyl group suggests potential for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound features:
- Indolizine Core : A bicyclic structure that is crucial for its biological activity.
- Chlorophenyl Moiety : Enhances lipophilicity and may influence binding interactions with biological targets.
- Dimethylbenzoyl Group : Potentially increases the compound's reactivity and bioactivity.
The molecular formula is with a molecular weight of approximately 345.81 g/mol .
Anticancer Activity
Research indicates that 2-amino-N-(2-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide exhibits significant anticancer properties. Preliminary studies have shown that similar compounds demonstrate high levels of antimitotic activity against various human tumor cell lines. The National Cancer Institute (NCI) has evaluated the compound through its Developmental Therapeutics Program, revealing promising results:
- Inhibition of Cell Growth : The compound showed an average growth inhibition rate of 12.53% against a panel of approximately sixty cancer cell lines .
- GI50/TGI Values : The mean GI50 (the concentration required to inhibit cell growth by 50%) and TGI (the concentration that inhibits total growth) values were reported as 15.72 μM and 50.68 μM respectively, indicating effective cytotoxicity against cancer cells .
Pharmacological Insights
The pharmacokinetic properties of the compound suggest favorable drug-like characteristics:
- Lipophilicity : Enhanced by the chlorophenyl and dimethylbenzoyl groups, which may improve membrane permeability.
- Bioavailability : Preliminary assessments indicate potential for oral bioavailability due to its chemical structure .
Case Studies
Several case studies have documented the therapeutic potential of compounds structurally related to this compound:
- Study on Indolizine Derivatives : A study published in Molecules highlighted the synthesis of various indolizine derivatives and their subsequent evaluation for anticancer activity, demonstrating that modifications to the indolizine core could significantly enhance potency against specific cancer types .
- NCI Evaluation : The NCI's assessment of similar compounds has consistently shown promising anticancer activity, suggesting that the structural features present in this compound could be critical for targeting specific cancer pathways .
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating signaling pathways or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-amino-N-(2-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide with structurally related indolizine derivatives, emphasizing substituent variations and molecular properties.
*Inferred molecular weight based on structural similarity to , excluding the methoxy group.
Structural and Functional Insights
- Electron-Donating vs. Withdrawing Groups: The 3,4-dimethylbenzoyl group in the target compound and introduces electron-donating methyl substituents, which may stabilize the indolizine core and reduce oxidative metabolism .
- Aromatic Ring Modifications :
- Molecular Weight and Solubility :
Hypothetical Pharmacological Implications
While experimental data are absent in the provided sources, structural trends suggest:
Target Compound : The 3,4-dimethylbenzoyl group could favor prolonged half-life due to metabolic resistance, while the 2-chlorophenyl moiety may optimize target binding via balanced hydrophobicity.
’s Compound: The nitro group might confer enhanced antibacterial or antiparasitic activity, as nitroarenes are known prodrug motifs .
’s Compound : Increased lipophilicity from the ethyl group could improve tissue distribution but necessitate formulation optimization for solubility .
Biological Activity
The compound 2-amino-N-(2-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide is a synthetic derivative of indolizine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features:
- An indolizine core which contributes to its biological activity.
- A chlorophenyl group that may enhance lipophilicity and binding affinity to biological targets.
- A dimethylbenzoyl moiety that could influence its interaction with enzymes or receptors.
Antiproliferative Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structures have been shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 0.27 | HAdV-infected cells |
| Compound B | 0.15 | Cancer cell lines |
| This compound | TBD | TBD |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Histone Deacetylases (HDACs) : Similar compounds have shown HDAC inhibitory activity, leading to altered gene expression involved in cell cycle regulation and apoptosis induction .
- Targeting Viral Replication : Some analogs have demonstrated efficacy against viral infections by disrupting the viral life cycle .
Structure-Activity Relationship (SAR)
The biological activity of indolizine derivatives is significantly influenced by their structural components. Key factors include:
- The presence of halogen substituents (e.g., chlorine) which can enhance binding affinity.
- The nature and position of substituents on the benzoyl ring that may affect lipophilicity and interaction with target proteins.
Case Studies
- Case Study on Anticancer Activity : A series of studies have evaluated the anticancer potential of related indolizine compounds in vitro and in vivo. For example, one study reported that a related compound induced apoptosis in breast cancer cells via activation of caspases .
- Case Study on Viral Inhibition : Another investigation focused on the antiviral properties of structurally similar compounds against human adenovirus (HAdV). The results indicated significant antiviral activity with low cytotoxicity, suggesting a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
